![molecular formula C15H26O2 B12299514 [8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydropréhelminthosporol est un composé organique naturel de formule moléculaire C15H26O2. Il s'agit d'un solide cristallin jaune, stable à température ambiante. Ce composé est isolé du champignon Veronaea sp. et a montré une cytotoxicité envers les lignées de cellules cancéreuses humaines A549 et SK-OA-3 .
Méthodes De Préparation
Le dihydropréhelminthosporol est principalement obtenu à partir du champignon Veronaea sp. Le processus d'isolement implique la culture du champignon et l'extraction du composé à l'aide de divers solvants. Le composé est ensuite purifié par des techniques chromatographiques . Il n'existe aucune voie de synthèse ou méthode de production industrielle largement rapportées pour le dihydropréhelminthosporol, car il est principalement dérivé de sources naturelles.
Analyse Des Réactions Chimiques
Le dihydropréhelminthosporol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le dihydropréhelminthosporol en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution avec différents réactifs.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le dihydropréhelminthosporol a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les propriétés chimiques et les réactions des produits naturels.
Biologie : Le composé est étudié pour ses effets cytotoxiques sur les lignées de cellules cancéreuses humaines, ce qui en fait un candidat potentiel pour la recherche anticancéreuse.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer.
Industrie : Le dihydropréhelminthosporol est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique
Mécanisme d'action
Le mécanisme d'action du dihydropréhelminthosporol implique son interaction avec les composants cellulaires, ce qui conduit à des effets cytotoxiques. Le composé cible des voies moléculaires spécifiques dans les cellules cancéreuses, perturbant leur fonction normale et conduisant à la mort cellulaire. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais il est considéré qu'il interfère avec le métabolisme cellulaire et les voies de signalisation .
Applications De Recherche Scientifique
Dihydroprehelminthosporol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of natural products.
Biology: The compound is studied for its cytotoxic effects on human cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: Dihydroprehelminthosporol is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of dihydroprehelminthosporol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways in cancer cells, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Le dihydropréhelminthosporol est structurellement similaire à d'autres produits naturels tels que le préhelminthosporol et le prélycopène. Ces composés partagent des structures chimiques similaires mais diffèrent par leurs activités biologiques et leurs propriétés chimiques. Par exemple, le préhelminthosporol et le prélycopène ont des profils cytotoxiques différents et peuvent cibler des voies cellulaires différentes. L'unicité du dihydropréhelminthosporol réside dans ses effets cytotoxiques spécifiques sur certaines lignées de cellules cancéreuses, ce qui en fait un composé précieux pour la recherche ciblée sur le cancer .
Des composés similaires comprennent :
- Préhelminthosporol
- Prélycopène
- Isodihydropréhelminthosporol
- Anhydrocochlioquinone A
- Isocochlioquinone A
- Cochlioquinone A
Propriétés
IUPAC Name |
[8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
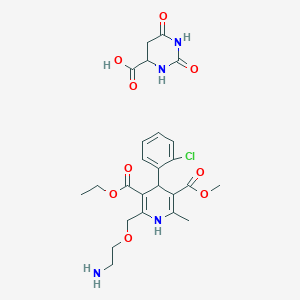
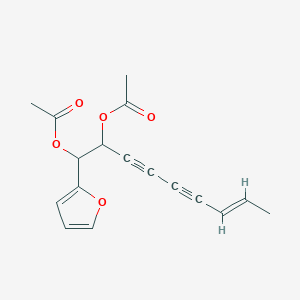
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
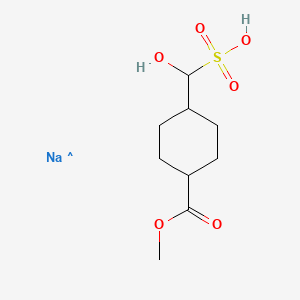
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
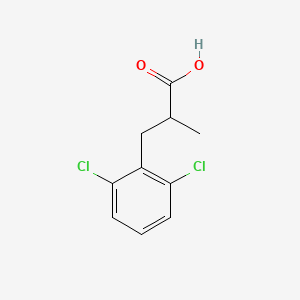
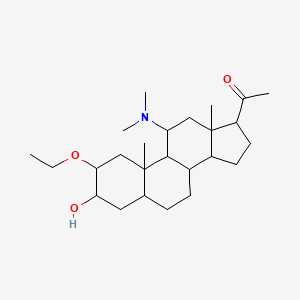

![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
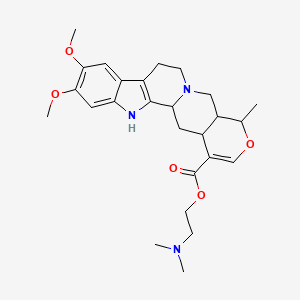
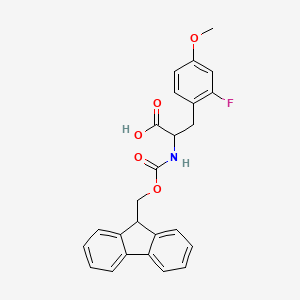
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
